(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Description

Overview of (2R,4S)-Methyl 4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride

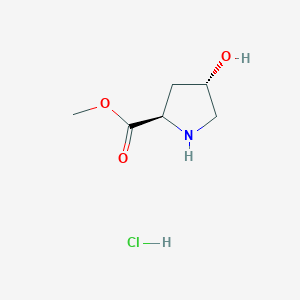

This compound is a stereochemically defined pyrrolidine derivative with the molecular formula $$ \text{C}6\text{H}{12}\text{ClNO}_3 $$ and a molecular weight of 181.62 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, and it is registered under the Chemical Abstracts Service (CAS) number 481704-21-6. The compound features a pyrrolidine ring substituted with a hydroxyl group at the 4-position, a methyl ester at the 2-position, and a hydrochloride counterion (Figure 1). The (2R,4S) stereochemistry is critical to its biological activity and synthetic utility, particularly in pharmaceutical intermediates.

Table 1: Key Identifiers of this compound

| Property | Value | Source Indices |

|---|---|---|

| Molecular Formula | $$ \text{C}6\text{H}{12}\text{ClNO}_3 $$ | |

| Molecular Weight | 181.62 g/mol | |

| CAS Number | 481704-21-6 | |

| SMILES Notation | Cl.OC1CC@HO |

The compound’s structural complexity arises from its two stereocenters, which influence its conformational preferences and intermolecular interactions. The hydroxyl group facilitates hydrogen bonding, while the methyl ester enhances solubility in polar solvents.

Historical Context and Discovery

The discovery of hydroxyproline, a structurally related compound, by Hermann Emil Fischer in 1902 marked a pivotal moment in understanding post-translational modifications in proteins. Fischer isolated hydroxyproline from hydrolyzed gelatin, laying the groundwork for studying collagen’s structure. In 1905, Hermann Leuchs synthesized a racemic mixture of 4-hydroxyproline, demonstrating the feasibility of artificial synthesis for hydroxyproline derivatives.

The specific synthesis of this compound emerged in the late 20th century, driven by advancements in asymmetric catalysis and stereoselective synthesis. Its development was accelerated by the demand for chiral building blocks in drug discovery, particularly for protease inhibitors and kinase modulators. The compound’s hydrochloride salt form became standard due to its improved stability and crystallinity compared to the free base.

Significance in Contemporary Chemical Research

This compound is a cornerstone in synthesizing bioactive molecules. For example, it serves as a precursor to pyridazinamine derivatives, which modulate SMARCA2 and BRM proteins implicated in cancer and genetic disorders. Its stereochemistry mimics natural proline derivatives, making it valuable for studying prolyl hydroxylases (P4Hs)—enzymes critical in collagen biosynthesis and hypoxia signaling.

Recent applications include its use in synthesizing $$ N $$-Boc-protected hydroxyprolinol derivatives, which are intermediates in antiviral and antifibrotic drug candidates. Additionally, its role in metalloenzyme inhibition studies highlights its versatility in medicinal chemistry.

Scope and Structure of the Review

This review systematically examines this compound through the following lenses:

- Structural and Stereochemical Analysis : Delineating the relationship between its configuration and reactivity.

- Synthetic Methodologies : Evaluating classical and modern routes, including enantioselective catalysis.

- Applications in Drug Discovery : Highlighting its role in developing kinase inhibitors and protease modulators.

- Technological Advancements : Exploring novel catalytic systems and green chemistry approaches.

Properties

IUPAC Name |

methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSHNXEUZOKHH-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481704-21-6 | |

| Record name | Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Chiral Precursors

The synthesis often begins with chiral pyrrolidine derivatives such as Boc-protected (tert-butyloxycarbonyl) intermediates or enantiomerically pure 4-substituted pyrrolidines. These precursors ensure retention of stereochemistry during subsequent functional group transformations.

Hydroxylation at the 4-Position

Selective hydroxylation is achieved by:

Oxidative Methods: Using reagents that selectively oxidize the 4-position without racemization.

Substitution Reactions: Nucleophilic substitution on a leaving group installed at the 4-position.

These reactions require careful control of reaction conditions, including temperature, solvent, and reagent stoichiometry, to maintain the (2R,4S) configuration.

Esterification to Methyl Ester

The carboxylic acid group is esterified using methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. The reaction conditions are optimized to prevent hydrolysis or racemization.

Formation of Hydrochloride Salt

The free base is treated with hydrochloric acid to form the hydrochloride salt, which is more stable and soluble. This step typically involves dissolving the free base in an appropriate solvent (e.g., ether or ethanol) followed by addition of HCl gas or concentrated hydrochloric acid.

Industrial synthesis focuses on maximizing yield and purity while minimizing steps and waste. Key parameters include:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–25°C for hydroxylation; reflux for esterification | Prevents racemization and side reactions |

| Solvent | Methanol, dichloromethane, or acetonitrile | Solvent choice affects selectivity and yield |

| Catalysts | Acid catalysts for esterification; metal catalysts for oxidation | Catalysts improve reaction rates and selectivity |

| Purification | Column chromatography, recrystallization | Ensures diastereomeric purity (>98%) |

| Storage Conditions | <-20°C, inert atmosphere, protected from light | Prevents degradation and hydrolysis |

High-Performance Liquid Chromatography (HPLC): To assess purity and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm stereochemistry and functional groups.

Fourier-Transform Infrared Spectroscopy (FT-IR): To monitor ester carbonyl and hydroxyl groups.

Melting Point and Optical Rotation: To verify compound identity and stereochemical integrity.

The (2R,4S) stereoisomer exhibits distinct biological activities compared to its enantiomeric counterparts. Its preparation requires maintaining stereochemical fidelity, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

| Aspect | (2R,4S)-Isomer | (2S,4R)-Isomer |

|---|---|---|

| Biological Activity | Preferred in PROTAC synthesis | Used in efflux pump inhibitors |

| Stability | Hydrochloride salt form stable | Similar stability with salt form |

| Synthetic Complexity | Moderate, requires chiral control | Similar, but different stereocontrol needed |

| Application Focus | Neurological drug intermediates | Other pharmaceutical targets |

The preparation of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a well-established process involving chiral precursor selection, selective hydroxylation, esterification, and salt formation. Maintaining stereochemical purity throughout the synthesis is paramount. Industrial methods optimize reaction parameters to achieve high yield and purity, with extensive analytical characterization to confirm product integrity. This compound serves as a critical intermediate in pharmaceutical synthesis, especially in asymmetric drug development.

Chemical Reactions Analysis

Types of Reactions: (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3), and anhydrous ether as a solvent.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: (2R,4S)-Methyl 4-oxopyrrolidine-2-carboxylate hydrochloride

Reduction: (2R,4S)-Methyl 4-aminopyrrolidine-2-carboxylate hydrochloride

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature allows for the creation of biologically active molecules with specific stereochemistry, enhancing therapeutic efficacy. Notably, it is used in the development of:

- Protease Inhibitors : These are vital in treating viral infections, including HIV.

- Nucleoside Analogs : Important for antiviral therapies.

- Neurological Agents : Compounds that target neurotransmitter systems to treat conditions such as depression and anxiety .

Biochemical Research

In biochemical studies, (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is employed to investigate enzyme inhibition and receptor binding. Its applications include:

- Enzyme Kinetics : Understanding how enzymes interact with substrates.

- Receptor Binding Studies : Elucidating the mechanisms of drug action at the molecular level.

- Pathway Analysis : Exploring biological pathways and their implications in disease states .

Chiral Synthesis

The compound's chirality makes it invaluable in asymmetric synthesis processes. It allows chemists to design and synthesize compounds with specific stereochemical configurations, which is critical in drug design. Applications include:

- Chiral Catalysts : Used to produce enantiomerically pure compounds.

- Stereoselective Reactions : Enhancing the selectivity of chemical reactions to yield desired products .

Analytical Chemistry

In analytical chemistry, this compound is utilized in various methods to improve the accuracy of chemical analyses. Key applications include:

- Chromatography : Employed as a standard or reference material for separating and identifying other chemical substances.

- Mass Spectrometry : Assisting in the identification of molecular structures through fragmentation patterns .

Materials Science

The compound also finds applications in materials science, particularly in developing new materials with specific properties. Its uses include:

- Chiral Polymers : Contributing to the synthesis of polymers that exhibit unique optical properties.

- Liquid Crystals : Enhancing the performance of materials used in display technologies.

- Nanotechnology : Serving as a building block for advanced nanomaterials with tailored functionalities .

Case Studies

Mechanism of Action

(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is similar to other compounds such as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride and (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride. it is unique in its stereochemistry, which affects its biological activity and chemical properties. The differences in stereochemistry can lead to variations in reactivity, binding affinity, and overall effectiveness in various applications.

Comparison with Similar Compounds

Stereoisomeric Analogues

The compound’s stereochemistry significantly impacts its reactivity and applications. Below is a comparison with its stereoisomers and derivatives:

Key Differences :

- Stereochemical Reactivity : The (2R,4S) isomer is favored in PROTACs and ADCs due to its resistance to enzymatic cleavage, whereas (2S,4R) derivatives are used in asymmetric catalysis (e.g., Michael additions) .

- Synthesis : The (2S,4R) isomer is synthesized via benzyl chloride protection of hydroxyproline intermediates, while (2R,4R) and (2S,4S) isomers require distinct chiral starting materials .

Structurally Modified Analogues

Substitutions at the 4-position of the pyrrolidine ring alter physicochemical and functional properties:

Key Findings :

- Fluorinated Derivatives : The 4-fluoro substitution enhances metabolic stability and bioavailability, making it valuable in radiopharmaceuticals .

- Amino-Substituted Analogues: Dimethylamino or trimethylammonium groups at the 4-position improve catalytic activity in hydrogen-deuterium exchange reactions .

Commercial and Research Use

- Pricing and Availability: (2R,4S)-Isomer: Priced at ~$144/100 mg (Santa Cruz Biotechnology) . (2S,4S)-Isomer: Available at $288/250 mg (Thermo Scientific) .

- Synthetic Challenges : The (2R,4S) configuration requires enantioselective synthesis, while (2S,4R) isomers are more accessible via hydroxyproline derivatization .

Biological Activity

(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in pharmaceutical and biochemical research. Its unique structural properties and biological activities make it a valuable intermediate in drug synthesis, particularly for neurological disorders. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₆H₁₁ClN₃O₃

- Molecular Weight : 181.62 g/mol

- CAS Number : 481704-21-6

1. Pharmaceutical Applications

This compound is primarily utilized in:

- Drug Development : It serves as a key intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders, enhancing drug formulation stability and efficacy .

- Chiral Synthesis : Its chiral nature allows for the production of compounds with specific stereochemistry, essential in designing effective drugs .

2. Biochemical Research

The compound has been employed in various biochemical studies:

- Enzyme Inhibition : Research indicates its potential to inhibit specific enzymes, thereby modulating metabolic pathways. For instance, studies have shown that it can affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism .

- Receptor Binding : The compound participates in receptor binding studies that help elucidate molecular interactions within biological systems .

3. Analytical Chemistry

This compound is also used in analytical methods:

- Chromatography : It aids in the separation and identification of various chemical substances, improving the accuracy of chemical analyses .

Table 1: Summary of Biological Activities

Recent Research Insights

Recent studies have focused on the compound's role in various therapeutic areas:

- A study highlighted its effectiveness as a potential treatment for conditions linked to neurotransmitter imbalances, showcasing its ability to influence synaptic activity .

- Another investigation into its enzyme inhibition properties revealed that it could significantly reduce the metabolic rate of certain substrates, suggesting implications for drug interactions and efficacy .

Q & A

Q. How can researchers validate the absence of isomeric impurities in final products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.